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Cat. No.: B15073553 Get Quote

Researchers, scientists, and drug development professionals seeking in-depth technical

information on the in-vitro efficacy of a compound specifically designated as "FWM-4" will find a

notable absence of direct public domain data. Extensive searches of scientific literature and

clinical trial databases did not yield specific results for a therapeutic agent with this identifier.

The query "FWM-4" appears to be ambiguous and may refer to several distinct areas of

scientific research, none of which directly correspond to a singular, well-documented

compound with established in-vitro anti-cancer efficacy. The following sections detail the

potential interpretations of "FWM-4" based on available research.

Potential Interpretations of "FWM-4"
1. Olfactomedin 4 (OLFM4): OLFM4 is a glycoprotein whose expression is altered in various

cancers. Research into OLFM4 has focused on its role as a potential biomarker and its impact

on tumor progression.

In Gastric Cancer: Studies have shown that OLFM4 can promote cell cycle progression and

proliferation. Knockdown of OLFM4 in gastric cancer cell lines resulted in G2/M cell cycle

arrest and inhibited proliferation[1]. Conversely, other research suggests that depletion of

OLFM4 in gastric cancer cells can inhibit tumorigenicity both in vitro and in vivo by inducing

G1 arrest and increasing sensitivity to apoptosis-inducing agents like hydrogen peroxide and

TNF-alpha[2]. The inhibitory effect of OLFM4 on gastric cancer cell invasion may be

regulated by FAK signaling[3].
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In Prostate Cancer: In contrast to its role in gastric cancer, OLFM4 has been suggested to

act as a tumor suppressor in prostate cancer. Restoration of OLFM4 expression in prostate

cancer cells lacking it has been shown to inhibit tumor cell growth in both in-vitro and in-vivo

models[4].

In Melanoma: In mouse melanoma cells, OLFM4 has been demonstrated to suppress tumor

growth and metastasis by downregulating integrin and MMP genes. It was also found to

suppress the migration and invasion of B16F10 melanoma cells in vitro[5].

While OLFM4 is a subject of cancer research, no specific inhibitor or therapeutic agent

designated "FWM-4" targeting OLFM4 was identified in the literature.

2. Free Fatty Acid Receptor 4 (FFA4/GPR120): FFA4 is a G-protein-coupled receptor that is a

therapeutic target for type 2 diabetes and is also being explored in the context of cancer.

Various agonists for FFA4 have been developed and studied.

Therapeutic Potential: FFA4 agonists have shown efficacy in animal models for improving

glucose disposition and insulin sensitivity[6][7]. There is also emerging evidence supporting

the consideration of FFA4 ligands in cancer treatment[6]. The receptor is expressed in

several cancer cell lines and is thought to play a role in regulating cancer cell proliferation

and migration.

Agonist Development: A number of FFA4 agonists have been identified and characterized in

the scientific and patent literature[6][8][9][10]. However, none of these compounds are

consistently referred to as "FWM-4".

3. FOR46 (FG-3246): FOR46 is a novel antibody-drug conjugate (ADC) that targets CD46 and

is currently in clinical development for the treatment of metastatic castration-resistant prostate

cancer (mCRPC) and multiple myeloma.

Mechanism of Action: FOR46 consists of a fully human antibody targeting a tumor-selective

epitope of CD46, conjugated to the microtubule-disrupting agent monomethyl auristatin E

(MMAE)[11][12]. CD46 is highly expressed in several cancers, including late-stage prostate

cancer[13][14].

Preclinical and Clinical Data: Preclinical studies have demonstrated potent in-vitro and in-

vivo activity of FOR46[11][13][15]. Phase 1 clinical trial data have shown encouraging
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antitumor activity in patients with mCRPC[13][15]. While in-vitro data exists as part of its

developmental pipeline, the compound is consistently referred to as FOR46 or FG-3246, not

FWM-4.

4. Four-Wave Mixing (FWM): In the field of nonlinear optics, FWM refers to an intermodulation

phenomenon and is not related to a therapeutic compound.

Conclusion

Based on a comprehensive review of publicly available scientific literature, there is no specific

compound or drug identified as "FWM-4" with associated in-vitro efficacy data for which a

technical guide can be constructed. The user's query may be a misnomer for OLFM4, an FFA4

agonist, the antibody-drug conjugate FOR46, or it may refer to a proprietary compound not yet

disclosed in the public domain. Without further clarification, it is not possible to provide the

requested quantitative data, experimental protocols, or signaling pathway diagrams.

Researchers interested in the potential targets mentioned (OLFM4, FFA4, CD46) should refer

to the specific literature for those entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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